The molecular structure of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide consists of a pyrrolidine ring with two carboxamide groups at positions 1 and 2. The thiazole ring is attached to the nitrogen atom of the carboxamide group at position 1. The (S) stereochemistry refers to the configuration at the chiral center on the pyrrolidine ring. A study utilizes X-ray crystallography to elucidate the detailed three-dimensional arrangement of atoms within a molecule containing (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide as a substructure. []
(S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives have demonstrated activity as dual inhibitors of PI3Kα and HDAC6. [] This dual inhibition is believed to contribute to their potential anticancer effects. Further research is needed to fully elucidate the precise mechanism of action of these derivatives.
Anticancer Agents: Researchers have investigated (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives for their potential anticancer activity. Studies have shown these derivatives to exhibit synergistic effects when combined with MEK inhibitors in treating various cancers, including colorectal, pancreatic, lung, and melanoma. [, ]
Treatment of EGFR-Dependent Diseases: Research suggests potential use of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives in treating diseases dependent on epidermal growth factor receptor (EGFR) signaling or those exhibiting resistance to EGFR-targeted therapies. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: